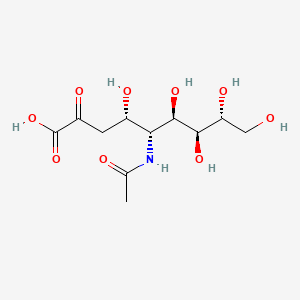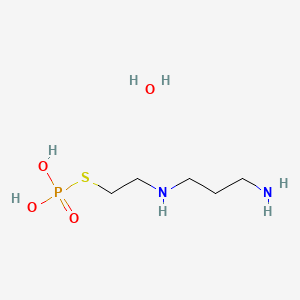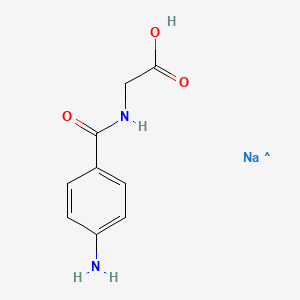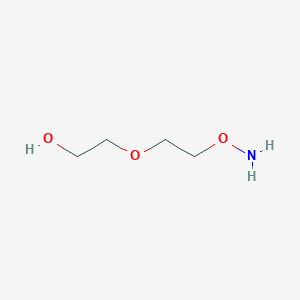
Acide 5-N-acétyl-β-D-neuraminique
Vue d'ensemble
Description
N-Acetyl-D-neuraminic acid, commonly known as NeuAc, is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a well-known member of the sialic acid family, which plays a crucial role in various biological processes. NeuAc is found in cell surface glycolipids and glycoproteins, where it is involved in cellular recognition events, virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
Applications De Recherche Scientifique
NeuAc has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex carbohydrates. In biology, NeuAc is involved in cellular recognition and signaling processes. In medicine, it is used as a nutraceutical for infant brain development and as an intermediate for pharmaceutical production. NeuAc also has anti-inflammatory, anti-cancer, and anti-viral properties, making it a valuable compound for therapeutic applications .
Mécanisme D'action
NeuAc exerts its effects through various molecular targets and pathways. It is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane, where it participates in cellular recognition events. NeuAc interacts with specific receptors on the cell surface, triggering signaling pathways that regulate biological processes such as virus invasion, inflammation, and cell adhesion .
Safety and Hazards
The European Food Safety Authority (EFSA) has concluded that Neu5Ac is safe when added to foods other than food supplements at the proposed uses and use levels for the general population. It is also safe in food supplements alone at the proposed uses and use levels for individuals above 10 years of age .
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-N-Acetyl-beta-D-neuraminic acid plays a significant role in biochemical reactions. It is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane . It is involved in cellular recognition events and regulates a variety of biological processes, including virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
Cellular Effects
5-N-Acetyl-beta-D-neuraminic acid has profound effects on various types of cells and cellular processes. It influences cell function by regulating cell adhesion and modulating signal transduction pathways. It is also involved in the recognition of cell-surface molecules.
Molecular Mechanism
The molecular mechanism of action of 5-N-Acetyl-beta-D-neuraminic acid involves its binding interactions with biomolecules and changes in gene expression. It acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin . In the biology of bacterial pathogens, it can be used either as a nutrient, providing both carbon and nitrogen to the bacteria, or in some pathogens, can be activated and placed on the cell surface .
Temporal Effects in Laboratory Settings
Transport and Distribution
5-N-Acetyl-beta-D-neuraminic acid is transported and distributed within cells and tissues. Bacteria have evolved transporters for Neu5Ac to enable them to capture it from their environment
Subcellular Localization
The subcellular localization of 5-N-Acetyl-beta-D-neuraminic acid is primarily at the cell membrane, where it is a crucial component of complex glycans on mucins and glycoproteins
Méthodes De Préparation
NeuAc can be produced through several methods, including natural extraction, chemical synthesis, enzymatic synthesis, and biosynthesis. Among these methods, enzymatic synthesis is highly efficient and involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-D-neuraminic acid lyase (NAL) for aldol condensation. This two-step enzymatic process uses pyruvate and N-acetyl-glucosamine as substrates . Industrial production of NeuAc often involves optimizing various parameters such as pyruvate concentration and temperature to increase conversion yield .
Analyse Des Réactions Chimiques
NeuAc undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NeuAc can lead to the formation of N-acetyl-D-mannosamine, while reduction can yield N-acetyl-D-glucosamine .
Comparaison Avec Des Composés Similaires
NeuAc is unique among sialic acids due to its specific structure and biological functions. Similar compounds include N-glycolylneuraminic acid (Neu5Gc) and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). While Neu5Gc is found in many animals but not in humans, KDN is present in both bacteria and animals. NeuAc is the only sialic acid found in humans, making it particularly significant in human biology .
Propriétés
IUPAC Name |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRNKJHWKZAKO-LUWBGTNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Sigma-Aldrich MSDS] | |
| Record name | N-Acetylneuraminic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15810 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
131-48-6 | |
| Record name | N-acetylneuraminic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















